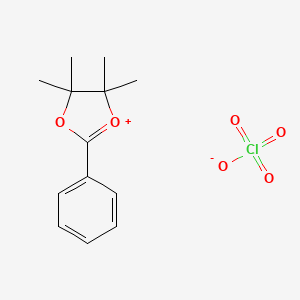
4,4,5,5-Tetramethyl-2-phenyl-4,5-dihydro-1,3-dioxol-1-ium perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,5,5-Tetramethyl-2-phenyl-4,5-dihydro-1,3-dioxol-1-ium perchlorate is a chemical compound with a unique structure that includes a dioxolane ring and a perchlorate anion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-phenyl-4,5-dihydro-1,3-dioxol-1-ium perchlorate typically involves the reaction of 2-phenyl-1,3-dioxolane with a suitable methylating agent under controlled conditions. The reaction is carried out in the presence of a strong acid, such as perchloric acid, to facilitate the formation of the perchlorate salt. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is scaled up by optimizing reaction parameters and using industrial-grade reagents and equipment. Purification steps, such as recrystallization or chromatography, are employed to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
4,4,5,5-Tetramethyl-2-phenyl-4,5-dihydro-1,3-dioxol-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized dioxolane derivatives, while reduction can produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
4,4,5,5-Tetramethyl-2-phenyl-4,5-dihydro-1,3-dioxol-1-ium perchlorate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 4,4,5,5-Tetramethyl-2-phenyl-4,5-dihydro-1,3-dioxol-1-ium perchlorate involves its interaction with molecular targets through its dioxolane ring and perchlorate anion. The compound can form complexes with other molecules, influencing their reactivity and stability. The specific pathways and molecular targets depend on the context of its application, such as catalysis or biological interactions.
Comparación Con Compuestos Similares
Similar Compounds
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-phenylsulfanylmethyl-1,3,2-dioxaborolane
Uniqueness
4,4,5,5-Tetramethyl-2-phenyl-4,5-dihydro-1,3-dioxol-1-ium perchlorate is unique due to its specific combination of a dioxolane ring and a perchlorate anion. This structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in synthesis and materials science.
Propiedades
Número CAS |
49540-53-6 |
|---|---|
Fórmula molecular |
C13H17ClO6 |
Peso molecular |
304.72 g/mol |
Nombre IUPAC |
4,4,5,5-tetramethyl-2-phenyl-1,3-dioxol-1-ium;perchlorate |
InChI |
InChI=1S/C13H17O2.ClHO4/c1-12(2)13(3,4)15-11(14-12)10-8-6-5-7-9-10;2-1(3,4)5/h5-9H,1-4H3;(H,2,3,4,5)/q+1;/p-1 |
Clave InChI |
KIFRHZXWIPUFEF-UHFFFAOYSA-M |
SMILES canónico |
CC1(C([O+]=C(O1)C2=CC=CC=C2)(C)C)C.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


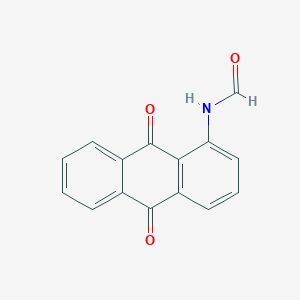


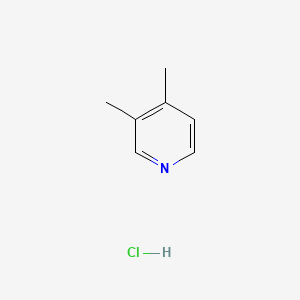
![6,7-Dioxabicyclo[3.2.1]octane](/img/structure/B14667261.png)
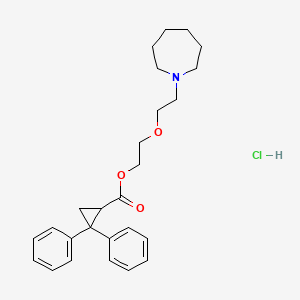
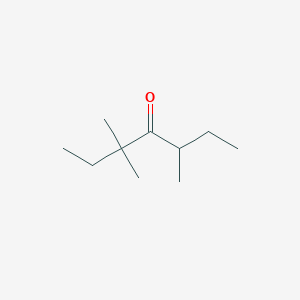
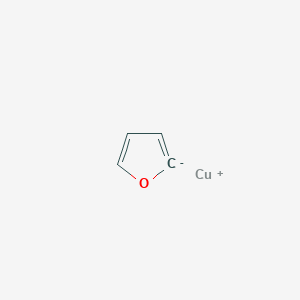
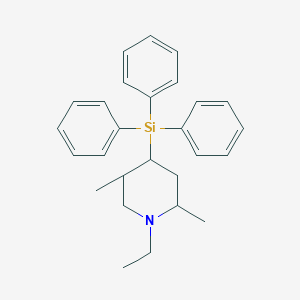

![Tricyclo[4.2.1.0(2,5)]non-2(5)-ene](/img/structure/B14667301.png)
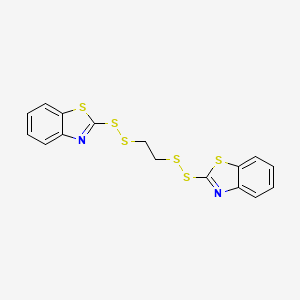
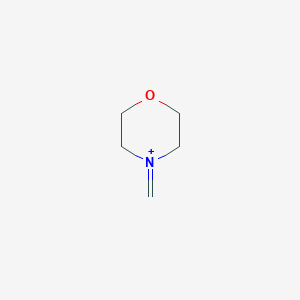
![2,4-Diamino-5-[2-[2-naphthyl]ethyl]quinazoline](/img/structure/B14667323.png)
